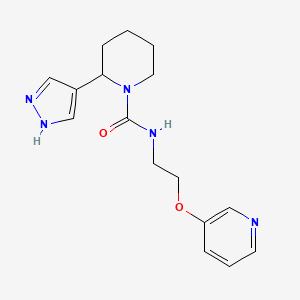
N-(4-pyrazol-1-ylbutan-2-yl)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-pyrazol-1-ylbutan-2-yl)cyclohexanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is primarily used in research studies to understand its mechanism of action and its biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(4-pyrazol-1-ylbutan-2-yl)cyclohexanamine is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in various physiological and biochemical processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to improve insulin sensitivity and glucose metabolism in diabetic patients. Additionally, it has been studied for its potential neuroprotective effects in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-pyrazol-1-ylbutan-2-yl)cyclohexanamine in lab experiments is its specificity towards certain enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these targets without affecting other processes. However, one of the limitations of using this compound is its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for research involving N-(4-pyrazol-1-ylbutan-2-yl)cyclohexanamine. One potential direction is to study its effects on other physiological and biochemical processes. Additionally, further research is needed to understand its mechanism of action and its potential applications in the treatment of various diseases. Finally, there is a need for the development of more efficient and cost-effective methods for the synthesis of this compound.
Méthodes De Synthèse
The synthesis of N-(4-pyrazol-1-ylbutan-2-yl)cyclohexanamine involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 4-pyrazol-1-ylbutan-2-amine with cyclohexanone to form N-(4-pyrazol-1-ylbutan-2-yl)cyclohexanone. This intermediate compound is then reduced to this compound using sodium borohydride as a reducing agent.
Applications De Recherche Scientifique
N-(4-pyrazol-1-ylbutan-2-yl)cyclohexanamine has been extensively used in scientific research studies to understand its mechanism of action and its effects on various physiological and biochemical processes. It has been studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and neurological disorders.
Propriétés
IUPAC Name |
N-(4-pyrazol-1-ylbutan-2-yl)cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3/c1-12(8-11-16-10-5-9-14-16)15-13-6-3-2-4-7-13/h5,9-10,12-13,15H,2-4,6-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLATZSWIPWBSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=CC=N1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-1-[2-(4-propan-2-ylphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7643244.png)
![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7643257.png)

![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B7643271.png)
![N-[3-(3-methyl-1,2,4-triazol-4-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7643275.png)
![1-ethyl-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7643283.png)
![2-Tert-butyl-5-methyl-4-[(7-methyl-2-oxochromen-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643287.png)
![1-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7643299.png)
![3-[2-(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)ethoxy]benzonitrile](/img/structure/B7643315.png)

![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643321.png)
![2-Amino-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)hexan-1-one;hydrochloride](/img/structure/B7643335.png)
![2-Amino-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-phenylethanone;hydrochloride](/img/structure/B7643336.png)
![2-tert-butyl-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,4-triazol-3-one](/img/structure/B7643341.png)